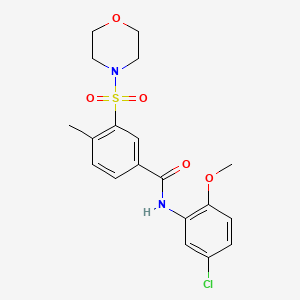![molecular formula C22H26N2O2 B5224165 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5224165.png)
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazolinone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone involves the inhibition of various signaling pathways that are crucial for cancer cell survival and proliferation. It has been found to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. It has also been found to exhibit anti-inflammatory properties and has been studied for its potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone is its potential as a lead compound for the development of novel anticancer agents. However, its limitations include its poor solubility in water, which makes it challenging to use in in vivo experiments.
Future Directions
There are several future directions for the study of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone, including the development of novel analogs with improved solubility and potency. It can also be studied for its potential applications in the treatment of other diseases, such as inflammatory and autoimmune diseases. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone is a promising compound that has gained significant attention for its potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively, and further research is needed to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone has been achieved using different methods, including the reaction of 5-isopropyl-2-methylphenol with 4-bromo-1-butanol followed by the reaction with 2-aminobenzonitrile. The resulting compound is then subjected to various purification steps to obtain the final product.
Scientific Research Applications
3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit significant anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
properties
IUPAC Name |
3-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16(2)18-11-10-17(3)21(14-18)26-13-7-6-12-24-15-23-20-9-5-4-8-19(20)22(24)25/h4-5,8-11,14-16H,6-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWLRVZAGCJSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B5224094.png)
![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![methyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5224109.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)
![1-(2-fluorophenyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5224131.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5224144.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5224150.png)
